molecular formula C26H33NO4 B557995 Fmoc-11-aminoundecanoic acid CAS No. 88574-07-6

Fmoc-11-aminoundecanoic acid

Cat. No.: B557995
CAS No.: 88574-07-6
M. Wt: 423,55 g/mole
InChI Key: IMEVDILDSCXKJW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fmoc-11-aminoundecanoic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugation applications . The compound’s primary targets are therefore the proteins that are intended to be degraded by the PROTACs.

Mode of Action

This compound is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

This compound is involved in the biochemical pathways of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for the assembly of proteins . The compound’s role in these pathways is primarily as a linker, facilitating the connection of different amino acids or peptides in the synthesis process .

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to have good stability under normal storage conditions .

Result of Action

The primary result of this compound’s action is the formation of peptide bonds, leading to the synthesis of peptides or PROTACs . These compounds can then interact with their target proteins, leading to various molecular and cellular effects depending on the specific targets and the nature of the interaction .

Action Environment

The action of this compound is influenced by the conditions under which the peptide synthesis occurs . Factors such as pH, temperature, and the presence of other reagents can affect the efficiency of the peptide bond formation and the stability of the resulting peptides . For example, the Fmoc group can be deprotected under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-11-aminoundecanoic acid typically involves the protection of the amine group with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base . The carboxylic acid group remains unaltered during this process.

Industrial Production Methods

Industrial production of this compound often starts from 11-aminoundecanoic acid, which can be derived from castor oil. The process involves several steps, including hydrolysis, hydrogenation, and protection of the amine group . The final product is purified through crystallization or chromatography to achieve the desired purity.

Scientific Research Applications

Fmoc-11-aminoundecanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer alkane chain, which provides greater flexibility and distance between the functional groups. This makes it particularly useful in applications requiring longer linkers, such as the synthesis of PROTACs .

Properties

IUPAC Name

11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEVDILDSCXKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402805
Record name 11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88574-07-6
Record name 11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-11-Aun-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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